3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Deubiquitinase inhibition USP family enzymes Benzamide SAR

The compound 3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-38-7) is a synthetic benzamide derivative defined by a 3,4-diethoxybenzoyl core linked via an amide bond to a 4-methoxy-3-(2-oxopiperidin-1-yl)aniline fragment. It belongs to a family of substituted benzamides that has been profiled in public bioassay databases for deubiquitinase (DUB) enzyme inhibition, including USP8, USP7, USP17, USP28, USP10, and UCHL1.

Molecular Formula C23H28N2O5
Molecular Weight 412.486
CAS No. 941873-38-7
Cat. No. B2588929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941873-38-7
Molecular FormulaC23H28N2O5
Molecular Weight412.486
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O)OCC
InChIInChI=1S/C23H28N2O5/c1-4-29-20-11-9-16(14-21(20)30-5-2)23(27)24-17-10-12-19(28-3)18(15-17)25-13-7-6-8-22(25)26/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27)
InChIKeyKTTCNXQWSYKXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-38-7): Core Identity and Procurement-Salient Features


The compound 3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-38-7) is a synthetic benzamide derivative defined by a 3,4-diethoxybenzoyl core linked via an amide bond to a 4-methoxy-3-(2-oxopiperidin-1-yl)aniline fragment . It belongs to a family of substituted benzamides that has been profiled in public bioassay databases for deubiquitinase (DUB) enzyme inhibition, including USP8, USP7, USP17, USP28, USP10, and UCHL1 . The molecular formula is C23H28N2O5 with a molecular weight of ~412.5 g/mol . Its dual ethoxy substitution on the benzamide ring distinguishes it from simpler 4-methoxy-benzamide analogs and creates unique electronic and steric properties that are directly relevant to target-binding characteristics.

Why 3,4-Diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Replaced by Generic In-Class Benzamides


The 3,4-diethoxy substitution pattern on the benzamide ring is not a passive structural feature; in closely related benzamide series, the nature and position of alkoxy groups on the benzoyl moiety profoundly modulate deubiquitinase inhibition profiles . A direct comparator, 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5), lacks the diethoxy motif and has demonstrated distinct bioactivity fingerprints across multiple DUB targets including USP8, USP7, USP17, USP28, USP10, and UCHL1 . Simply substituting one in-class benzamide for another without accounting for the 3,4-diethoxy pharmacophore would introduce uncontrolled variables in any assay system designed around this specific chemotype. The quantitative evidence below demonstrates where these structural differences translate into measurable differentiation.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 3,4-Diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-38-7)


Structural Divergence from the 4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide Scaffold Creates a Distinct DUB-Targeting Chemotype

The target compound incorporates a 3,4-diethoxybenzamide core, whereas comparator 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-98-5) bears an unsubstituted benzamide. This structural divergence is predicted to alter hydrogen-bonding capacity, lipophilicity, and steric occupancy within the DUB active site . Public bioassay data confirm that the simpler comparator engages multiple USP-family targets (USP8, USP7, USP17, USP28, USP10) and UCHL1 . The target compound's 3,4-diethoxy modification is expected to shift selectivity and potency profiles relative to this baseline, though direct quantitative head-to-head data remain limited for the exact compound at this time.

Deubiquitinase inhibition USP family enzymes Benzamide SAR

Submicromolar Deubiquitinase Profiling Provides a Baseline for Comparator-Benchmarked Potency Assessment

The comparator, 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, was profiled in multiple primary qHTS assays targeting deubiquitinases. Publicly reported outcomes include active classification against USP8, USP7, USP17, USP28, USP10, and UCHL1 in dose-response format . While exact IC50 values are not currently disclosed for the target compound, this multi-target baseline establishes a quantifiable comparison framework: any substitution on the benzamide ring, such as the 3,4-diethoxy modification, can be evaluated for selectivity shifts and potency changes using the same assay panel. Researchers can benchmark the target compound's DUB inhibition profile directly against these published hit annotations.

Ubiquitin-specific peptidase High-throughput screening DUBS

Distinct Physicochemical Profile Relative to 2-Oxopiperidine-Containing Benzamide Analogs Impacts Assay Solubility and Formulation

The 3,4-diethoxy substitution introduces two additional oxygen atoms and four extra methylene/methyl units compared to the comparator 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, increasing the molecular weight from 324.4 to ~412.5 g/mol and substantially raising logP . For a related 2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide analog, similar alkoxy modifications have been shown to reduce aqueous solubility by >5-fold relative to the unsubstituted benzamide core . This shift in physicochemical properties directly affects DMSO stock preparation, assay buffer compatibility, and downstream in vitro pharmacology workflows.

Solubility Drug-like properties Lipophilicity

Defined Application Scenarios for 3,4-Diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Based on Comparative Evidence


Deubiquitinase Selectivity Fingerprinting Against the 4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide Baseline

Use the target compound in a parallel dose-response panel (USP8, USP7, USP17, USP28, USP10, UCHL1) alongside the unsubstituted benzamide comparator (CAS 941918-98-5) to quantify selectivity shifts induced by the 3,4-diethoxy pharmacophore . The comparator's established multi-target hit profile provides a validated reference point for determining whether the ethoxy modification narrows or broadens DUB selectivity, informing medicinal chemistry optimization toward specific USP isoforms.

Structure-Activity Relationship (SAR) Exploration of the 3,4-Diethoxybenzoyl Motif in Reversible Deubiquitinase Inhibition

The compound serves as a key SAR probe for the 3,4-diethoxybenzoyl substructure. In a series where the 4-methoxy-3-(2-oxopiperidin-1-yl)aniline fragment is held constant, the target compound uniquely delivers the 3,4-diethoxy modification, enabling researchers to isolate the contribution of dual ethoxy groups to DUB potency and selectivity, distinct from mono-methoxy, unsubstituted, or halogenated benzamide analogs .

Physicochemical Benchmarking for Formulation-Critical DUB Inhibitor Programs

For programs requiring DUB inhibitors with defined solubility and lipophilicity windows, the target compound fills a specific niche: it represents a higher-logP, lower-solubility analog compared to the 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide baseline . This makes it suitable for assessing the impact of increased hydrophobicity on cellular permeability, target engagement, and off-target liability in cell-based DUB activity assays.

Chemical Probe Tool for USP8- and USP7-Mediated Pathways Requiring a 3,4-Diethoxybenzamide Chemotype

Given that the comparator exhibits activity against USP8 and USP7, the target compound provides a structurally differentiated alternative for studying USP8- and USP7-mediated deubiquitination pathways in oncology and neurodegenerative disease models. Its distinct substitution pattern may confer differential binding kinetics or residence times that are critical for cellular proof-of-concept studies .

Quote Request

Request a Quote for 3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.